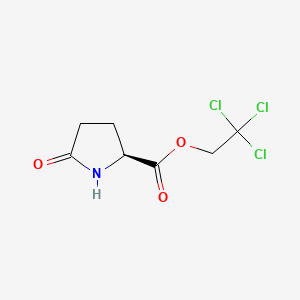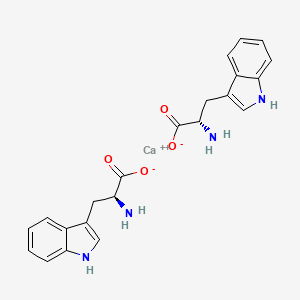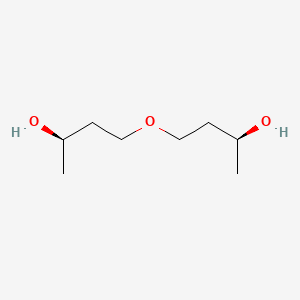
Bis(2-butoxyethyl) undecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butoxyethyl) undecanedioate is an organic compound with the molecular formula C23H44O6. It is an ester derived from undecanedioic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, undecanedioic acid and 2-butoxyethanol, are mixed in the presence of an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Bis(2-butoxyethyl) undecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkages, which can be hydrolyzed in biological systems.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(2-butoxyethyl) undecanedioate involves its interaction with various molecular targets. The ester linkages in the compound can be hydrolyzed by esterases, leading to the release of undecanedioic acid and 2-butoxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethoxyethyl) undecanedioate: Similar in structure but with ethoxy groups instead of butoxy groups.
Bis(2-methoxyethyl) undecanedioate: Contains methoxy groups instead of butoxy groups.
Bis(2-propoxyethyl) undecanedioate: Contains propoxy groups instead of butoxy groups.
Uniqueness: Bis(2-butoxyethyl) undecanedioate is unique due to its specific butoxyethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
85284-14-6 |
|---|---|
Molekularformel |
C23H44O6 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
bis(2-butoxyethyl) undecanedioate |
InChI |
InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
QDDSVTIBJSLCJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



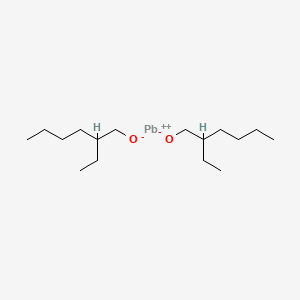

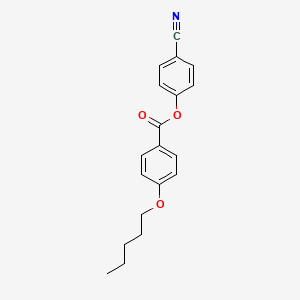

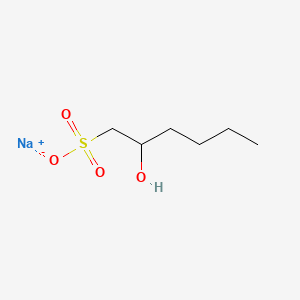

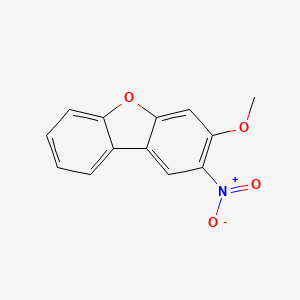
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
